

Comparison of the physicochemical properties of mono-, di-, and trichlorinated nicotinic acids

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Compound of Interest

Compound Name: *2,5,6-Trichloronicotinic acid*

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An In-Depth Guide to the Physicochemical Properties of Mono-, Di-, and Trichlorinated Nicotinic Acids for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the physicochemical properties of mono-, di-, and trichlorinated derivatives of nicotinic acid. Understanding these properties is crucial for applications in drug design, agrochemical development, and material science, where halogenation is a key strategy for modulating molecular characteristics.

Introduction: The Significance of Chlorination on Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a precursor to the coenzymes NAD and NADP.^{[1][2]} Its pyridine carboxylic acid structure serves as a versatile scaffold in medicinal chemistry. The introduction of chlorine atoms onto the pyridine ring can dramatically alter its electronic and steric profile, leading to profound changes in its physicochemical and biological properties. This guide explores these changes in a systematic manner, comparing the parent molecule to its chlorinated analogues.

Comparative Analysis of Physicochemical Properties

The progressive chlorination of nicotinic acid induces predictable yet significant shifts in its key physicochemical parameters. These trends are primarily governed by the strong electron-withdrawing inductive effect and the lipophilic nature of chlorine atoms.

Table 1: Physicochemical Properties of Nicotinic Acid and its Chlorinated Derivatives

Compound	Molecular Weight (g/mol)	Melting Point (°C)	pKa	logP
Nicotinic Acid	123.11[3][4]	236-239[3]	4.85[3][5]	0.36[3]
2-Chloronicotinic Acid	157.55[6][7]	173-175[8]	Unavailable	1.3[6]
4-Chloronicotinic Acid	157.55[9][10]	Unavailable	Unavailable	1.4332[9]
6-Chloronicotinic Acid	157.55	Unavailable	Unavailable	Unavailable
2,5-Dichloronicotinic Acid	192.00[11][12]	154-155[11]	1.63 (Predicted) [11]	Unavailable
2,6-Dichloronicotinic Acid	192.00[13]	Unavailable	Unavailable	2.3[13]
Trichloronicotinic Acid	226.44	Unavailable	Unavailable	Unavailable

Note: Experimental data for some chlorinated derivatives is not readily available in the searched literature. Predicted values are noted where applicable.

Acidity (pKa)

The acidity of the carboxylic acid group in nicotinic acid is significantly influenced by the electron-withdrawing nature of chlorine substituents. The strong inductive effect of chlorine

atoms pulls electron density away from the pyridine ring, which in turn stabilizes the carboxylate anion, leading to a lower pKa value and increased acidity. This effect is expected to be more pronounced with a higher degree of chlorination and when the chlorine atoms are closer to the carboxylic acid group. For instance, the predicted pKa of 2,5-dichloronicotinic acid is 1.63, which is substantially lower than the 4.85 of nicotinic acid.[3][5][11]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of chlorine atoms, which are hydrophobic, generally increases the logP value. This trend is observed in the available data, with nicotinic acid having a logP of 0.36, while 2-chloronicotinic acid and 2,6-dichloronicotinic acid have logP values of 1.3 and 2.3, respectively.[3][6][13] Increased lipophilicity can have a significant impact on a molecule's ability to cross biological membranes, which is a critical factor in drug design.

Solubility

The solubility of these compounds is a complex interplay of factors including lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds. Generally, an increase in lipophilicity (higher logP) corresponds to a decrease in aqueous solubility. Nicotinic acid is slightly soluble in water, with 1 gram dissolving in 60 ml of water.[5] It is expected that the chlorinated derivatives will exhibit lower aqueous solubility. Conversely, their solubility in non-polar organic solvents is likely to be enhanced.

Melting Point

The melting point is influenced by molecular weight, symmetry, and the strength of intermolecular forces in the crystal lattice. Nicotinic acid has a high melting point of 236-239 °C, indicative of strong intermolecular hydrogen bonding and efficient crystal packing.[3] The introduction of chlorine atoms increases the molecular weight but can also disrupt the crystal packing. The available data for 2,5-dichloronicotinic acid shows a lower melting point of 154-155 °C compared to the parent compound.[11]

Spectroscopic Properties

The electronic and vibrational properties of the pyridine ring are altered by chlorination, leading to shifts in spectroscopic data.

- UV-Vis Spectroscopy: The UV spectrum of nicotinic acid shows a maximum absorption at approximately 263 nm.^[5] Chlorination can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the position and number of chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum of nicotinic acid displays characteristic peaks for C=O stretching (around 1703-1714 cm⁻¹), C=C and C=N stretching of the pyridine ring, and O-H stretching of the carboxylic acid.^[14] Chlorination will introduce C-Cl stretching vibrations and can shift the frequencies of the other functional groups due to electronic effects.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of nicotinic acid are well-characterized.^[4] The introduction of chlorine atoms will cause significant changes in the chemical shifts of the remaining protons and carbons on the pyridine ring due to the deshielding effect of the electronegative chlorine.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard protocols for measuring key parameters.

Determination of pKa by Potentiometric Titration

- Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Titration: Calibrate a pH meter and immerse the electrode in the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

- Preparation: Prepare a mutually saturated solution of n-octanol and water.

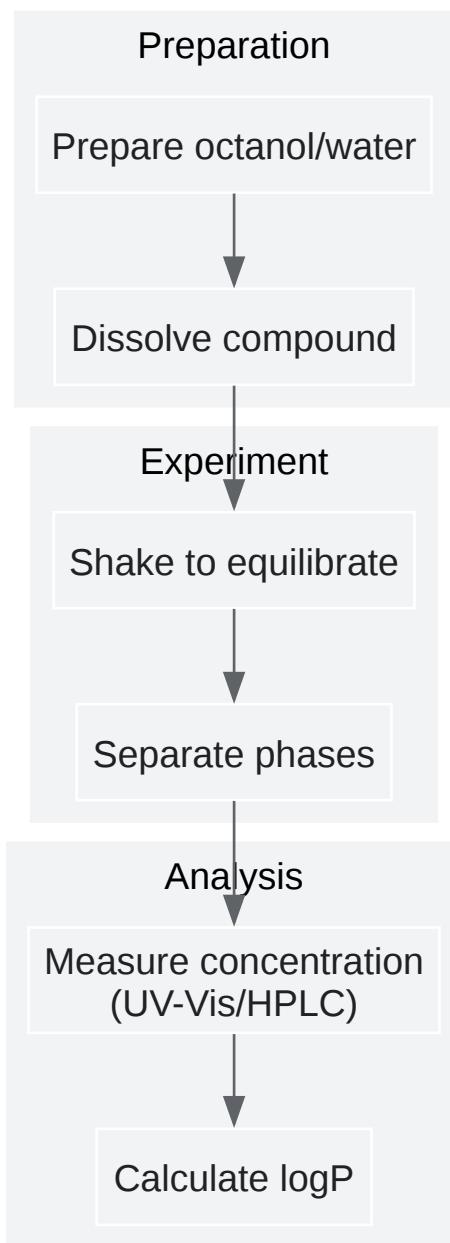
- Partitioning: Dissolve a known amount of the compound in either the n-octanol or water phase. Add a known volume of the other phase to a flask.
- Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
- Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Diagram 1: Chlorination Positions on Nicotinic Acid

Caption: Possible monochlorination positions on the nicotinic acid scaffold.

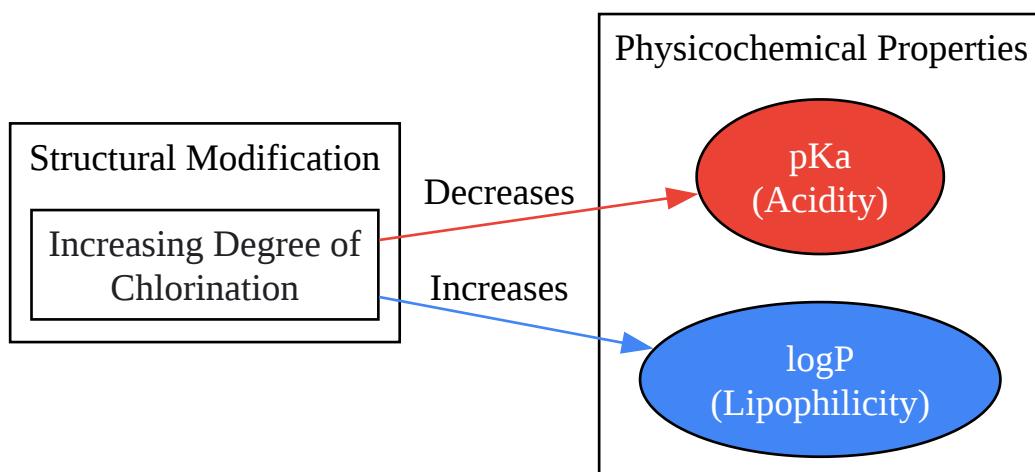
Diagram 2: Workflow for logP Determination



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Caption: Experimental workflow for determining the partition coefficient (logP).

Diagram 3: Impact of Chlorination on pKa and logP



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